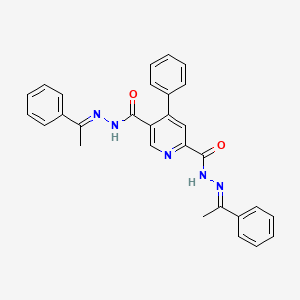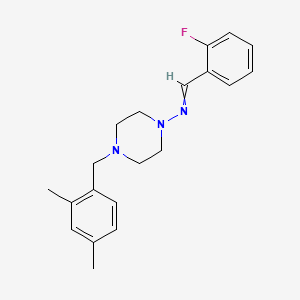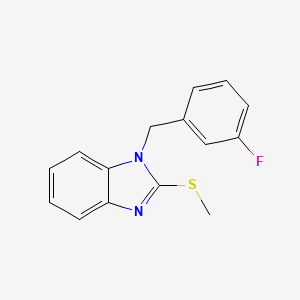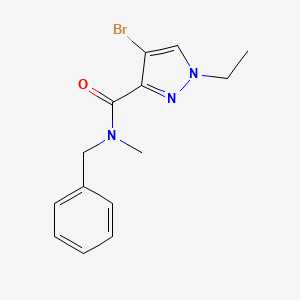
4-phenyl-N'~2~,N'~5~-bis(1-phenylethylidene)pyridine-2,5-dicarbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-phenyl-N'~2~,N'~5~-bis(1-phenylethylidene)pyridine-2,5-dicarbohydrazide, also known as H2P, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of 4-phenyl-N'~2~,N'~5~-bis(1-phenylethylidene)pyridine-2,5-dicarbohydrazide is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. In cancer cells, 4-phenyl-N'~2~,N'~5~-bis(1-phenylethylidene)pyridine-2,5-dicarbohydrazide has been shown to induce cell cycle arrest and apoptosis by inhibiting the activity of histone deacetylases (HDACs) and activating the p53 pathway. In Alzheimer's disease, 4-phenyl-N'~2~,N'~5~-bis(1-phenylethylidene)pyridine-2,5-dicarbohydrazide has been shown to inhibit the aggregation of amyloid-beta peptides, which are believed to play a key role in the pathogenesis of the disease.
Biochemical and Physiological Effects
4-phenyl-N'~2~,N'~5~-bis(1-phenylethylidene)pyridine-2,5-dicarbohydrazide has been shown to have various biochemical and physiological effects, depending on the context of its application. In cancer cells, 4-phenyl-N'~2~,N'~5~-bis(1-phenylethylidene)pyridine-2,5-dicarbohydrazide has been shown to decrease cell viability and induce cell death, while in normal cells, it has been shown to have minimal toxicity. In Alzheimer's disease, 4-phenyl-N'~2~,N'~5~-bis(1-phenylethylidene)pyridine-2,5-dicarbohydrazide has been shown to reduce amyloid-beta aggregation and improve cognitive function in animal models. In biochemistry, 4-phenyl-N'~2~,N'~5~-bis(1-phenylethylidene)pyridine-2,5-dicarbohydrazide has been used as a tool to study the binding affinity and selectivity of proteins and enzymes.
実験室実験の利点と制限
4-phenyl-N'~2~,N'~5~-bis(1-phenylethylidene)pyridine-2,5-dicarbohydrazide has several advantages for use in lab experiments, including its high yield and purity, its ability to form MOFs with unique properties, and its potential as a drug candidate for cancer and Alzheimer's disease. However, 4-phenyl-N'~2~,N'~5~-bis(1-phenylethylidene)pyridine-2,5-dicarbohydrazide also has some limitations, such as its limited solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for research on 4-phenyl-N'~2~,N'~5~-bis(1-phenylethylidene)pyridine-2,5-dicarbohydrazide, including:
1. Further optimization of the synthesis method to improve yield and purity.
2. Investigation of the potential of 4-phenyl-N'~2~,N'~5~-bis(1-phenylethylidene)pyridine-2,5-dicarbohydrazide as a drug candidate for other diseases, such as Parkinson's disease and Huntington's disease.
3. Development of new MOFs based on 4-phenyl-N'~2~,N'~5~-bis(1-phenylethylidene)pyridine-2,5-dicarbohydrazide with enhanced properties, such as catalytic activity and gas storage capacity.
4. Study of the mechanism of action of 4-phenyl-N'~2~,N'~5~-bis(1-phenylethylidene)pyridine-2,5-dicarbohydrazide in more detail, including its interactions with specific enzymes and signaling pathways.
5. Investigation of the potential of 4-phenyl-N'~2~,N'~5~-bis(1-phenylethylidene)pyridine-2,5-dicarbohydrazide as a tool for the study of protein-protein interactions and enzyme kinetics.
Conclusion
In conclusion, 4-phenyl-N'~2~,N'~5~-bis(1-phenylethylidene)pyridine-2,5-dicarbohydrazide (4-phenyl-N'~2~,N'~5~-bis(1-phenylethylidene)pyridine-2,5-dicarbohydrazide) is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. Its synthesis method has been optimized to produce 4-phenyl-N'~2~,N'~5~-bis(1-phenylethylidene)pyridine-2,5-dicarbohydrazide with high yield and purity. 4-phenyl-N'~2~,N'~5~-bis(1-phenylethylidene)pyridine-2,5-dicarbohydrazide has been studied for its potential applications in materials science, medicinal chemistry, and biochemistry. Its mechanism of action is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. 4-phenyl-N'~2~,N'~5~-bis(1-phenylethylidene)pyridine-2,5-dicarbohydrazide has various biochemical and physiological effects, depending on the context of its application. It has several advantages for use in lab experiments but also has some limitations. There are several future directions for research on 4-phenyl-N'~2~,N'~5~-bis(1-phenylethylidene)pyridine-2,5-dicarbohydrazide, including further optimization of the synthesis method, investigation of its potential as a drug candidate for other diseases, and development of new MOFs based on 4-phenyl-N'~2~,N'~5~-bis(1-phenylethylidene)pyridine-2,5-dicarbohydrazide with enhanced properties.
合成法
4-phenyl-N'~2~,N'~5~-bis(1-phenylethylidene)pyridine-2,5-dicarbohydrazide can be synthesized through a condensation reaction between 2,5-pyridinedicarboxylic acid and 1-phenylethylidene-2-aminobenzene in the presence of a catalyst. The resulting compound is then treated with hydrazine hydrate to obtain 4-phenyl-N'~2~,N'~5~-bis(1-phenylethylidene)pyridine-2,5-dicarbohydrazide. This synthesis method has been optimized to produce 4-phenyl-N'~2~,N'~5~-bis(1-phenylethylidene)pyridine-2,5-dicarbohydrazide with high yield and purity.
科学的研究の応用
4-phenyl-N'~2~,N'~5~-bis(1-phenylethylidene)pyridine-2,5-dicarbohydrazide has been studied for its potential applications in various fields, including materials science, medicinal chemistry, and biochemistry. In materials science, 4-phenyl-N'~2~,N'~5~-bis(1-phenylethylidene)pyridine-2,5-dicarbohydrazide has been used as a building block for the synthesis of metal-organic frameworks (MOFs) with unique properties, such as high surface area and tunable pore size. In medicinal chemistry, 4-phenyl-N'~2~,N'~5~-bis(1-phenylethylidene)pyridine-2,5-dicarbohydrazide has been investigated as a potential drug candidate for the treatment of cancer and Alzheimer's disease. In biochemistry, 4-phenyl-N'~2~,N'~5~-bis(1-phenylethylidene)pyridine-2,5-dicarbohydrazide has been used as a probe to study the binding affinity and selectivity of proteins and enzymes.
特性
IUPAC Name |
4-phenyl-2-N,5-N-bis[(E)-1-phenylethylideneamino]pyridine-2,5-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25N5O2/c1-20(22-12-6-3-7-13-22)31-33-28(35)26-19-30-27(18-25(26)24-16-10-5-11-17-24)29(36)34-32-21(2)23-14-8-4-9-15-23/h3-19H,1-2H3,(H,33,35)(H,34,36)/b31-20+,32-21+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHYOQWWXHZBDMW-XIBHFCPISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=NC=C(C(=C1)C2=CC=CC=C2)C(=O)NN=C(C)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=NC=C(C(=C1)C2=CC=CC=C2)C(=O)N/N=C(\C)/C3=CC=CC=C3)/C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(5-tert-butyl-2-methoxyphenyl)sulfonyl]morpholine](/img/structure/B5791564.png)

![1-(2-methoxyphenyl)-4-[(2-methylphenoxy)acetyl]piperazine](/img/structure/B5791577.png)


![2-(2-naphthylamino)-N'-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)acetohydrazide](/img/structure/B5791604.png)




![3-isobutyl-5,6-diphenylfuro[2,3-d]pyrimidin-4(3H)-imine](/img/structure/B5791650.png)


![N-(3-chlorophenyl)-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B5791673.png)